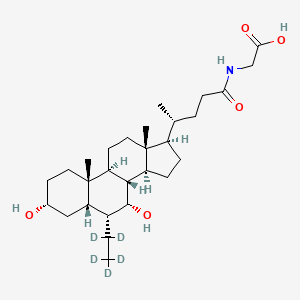
CFTR corrector 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CFTR corrector 11 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is part of a class of drugs known as CFTR modulators, which are used to treat cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. These mutations lead to the production of a defective CFTR protein, which results in the buildup of thick mucus in various organs, particularly the lungs and digestive system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CFTR corrector 11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
CFTR corrector 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
科学的研究の応用
CFTR corrector 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR correction and to develop new CFTR modulators.
Biology: Employed in cellular and molecular biology studies to investigate the effects of CFTR correction on cellular processes and protein trafficking.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating cystic fibrosis.
Industry: Applied in the development of new therapeutic agents and in the optimization of drug delivery systems.
作用機序
CFTR corrector 11 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization allows the protein to fold correctly and traffic to the cell surface, where it can function as a chloride channel. The molecular targets of this compound include specific regions of the CFTR protein that are prone to misfolding. The compound interacts with these regions to prevent premature degradation and promote proper folding and function.
類似化合物との比較
CFTR corrector 11 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. These compounds share a similar mechanism of action but differ in their chemical structures and binding affinities. This compound is unique in its specific binding sites and its ability to correct certain CFTR mutations more effectively than other correctors.
List of Similar Compounds
Lumacaftor: A CFTR corrector used in combination with ivacaftor to treat cystic fibrosis.
Tezacaftor: Another CFTR corrector that is often used in combination with ivacaftor.
Elexacaftor: A newer CFTR corrector that is part of a triple combination therapy with tezacaftor and ivacaftor.
This compound stands out due to its unique chemical properties and its potential to address specific CFTR mutations that are less responsive to other correctors.
特性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
InChIキー |
COLCDHPLJCTYQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


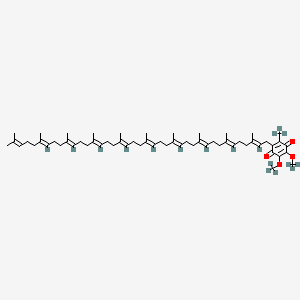
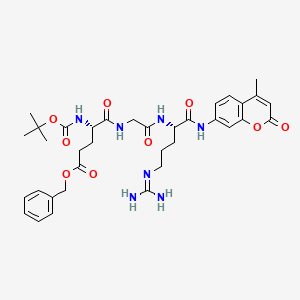
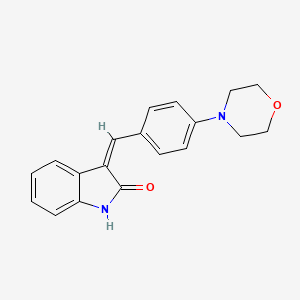
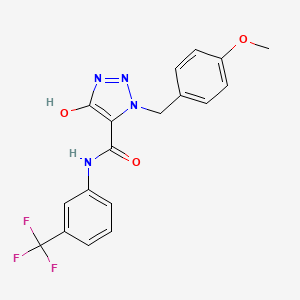
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
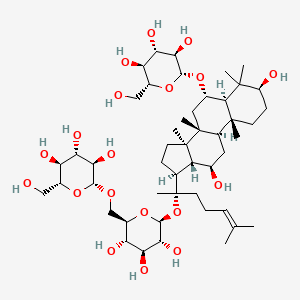
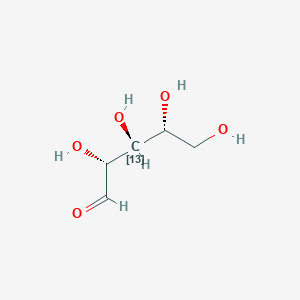
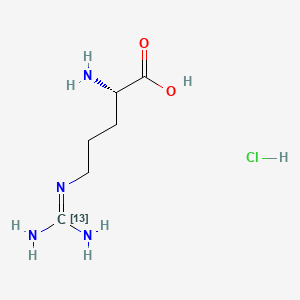
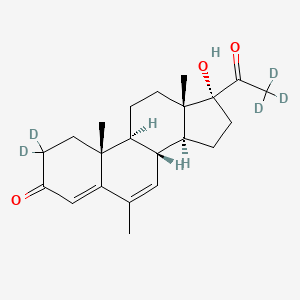
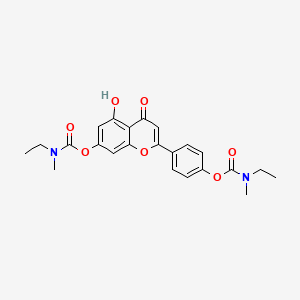

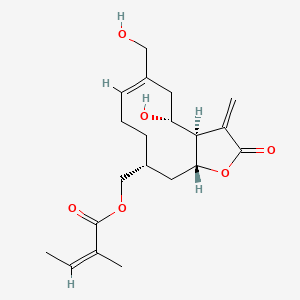
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
